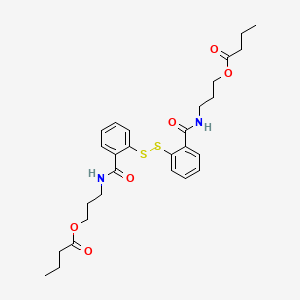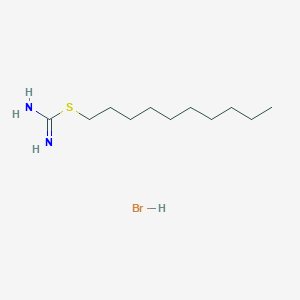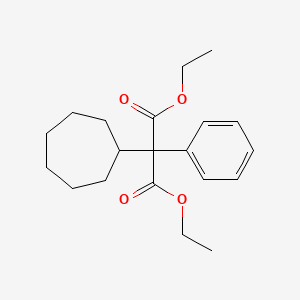
Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid and features a dithiobis linkage, which is a sulfur-sulfur bond, connecting two phenylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester typically involves the reaction of butanoic acid derivatives with dithiobis compounds. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the formation of the ester linkage. Common reagents used in the synthesis include butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) compounds, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the dithiobis linkage, resulting in the formation of thiol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various ester derivatives, depending on the type of reaction and reagents used.
Aplicaciones Científicas De Investigación
Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester involves its interaction with molecular targets through its ester and dithiobis functional groups. These interactions can lead to various biochemical and chemical effects, depending on the context of its use. The molecular pathways involved may include redox reactions, nucleophilic attacks, and other chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester: Similar structure with a hexanoic acid backbone.
Disulfanediylbis(2,1-phenylenecarbonylimino-3,1-propanediyl) diheptanoate: Features a heptanoic acid backbone and similar dithiobis linkage.
Uniqueness
Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester is unique due to its specific ester and dithiobis functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
88848-49-1 |
|---|---|
Fórmula molecular |
C28H36N2O6S2 |
Peso molecular |
560.7 g/mol |
Nombre IUPAC |
3-[[2-[[2-(3-butanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl butanoate |
InChI |
InChI=1S/C28H36N2O6S2/c1-3-11-25(31)35-19-9-17-29-27(33)21-13-5-7-15-23(21)37-38-24-16-8-6-14-22(24)28(34)30-18-10-20-36-26(32)12-4-2/h5-8,13-16H,3-4,9-12,17-20H2,1-2H3,(H,29,33)(H,30,34) |
Clave InChI |
AOLBBZSTKGDVSM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)




![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)



![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)




